N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Description
The compound N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core with a fluoro substituent at the 6-position and a methyl group at the 3-position. The benzamide moiety is substituted at the 4-position with a 3-methylpiperidin-1-ylsulfonyl group. The (2E)-configuration indicates a planar geometry at the benzothiazol-2-ylidene double bond, which may influence molecular interactions and stability.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-14-4-3-11-25(13-14)30(27,28)17-8-5-15(6-9-17)20(26)23-21-24(2)18-10-7-16(22)12-19(18)29-21/h5-10,12,14H,3-4,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVMRSDZOGICRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Potassium Thiocyanate and Bromine
A modified protocol from involves reacting 4-fluoro-3-methylaniline with potassium thiocyanate in glacial acetic acid under controlled temperatures (0–5°C). Bromine in acetic acid is added dropwise to initiate cyclization, yielding the benzothiazole ring. The reaction is stirred for 12–24 hours, followed by neutralization with NaOH to precipitate the product.
Key Data:
Vilsmeier-Haack Reaction for Imine Formation
The (2E)-configuration of the imine is achieved using the Vilsmeier reagent (POCl₃/DMF). As described in, 2-methylbenzothiazole reacts with DMF and POCl₃ at 80°C, followed by alkaline workup to yield the α,β-unsaturated aldehyde intermediate.
Optimization:
- Temperature: 80°C for 12 hours ensures complete conversion.
- Yield: 55–65% after recrystallization (ethanol).
Sulfonylation of the Benzamide Intermediate
The 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl group is introduced via sulfonylation:
Synthesis of 4-Chlorosulfonylbenzoic Acid
4-Aminobenzoic acid is treated with chlorosulfonic acid at 0°C, followed by thionyl chloride to generate 4-chlorosulfonylbenzoyl chloride.
Reaction Conditions:
Coupling with 3-Methylpiperidine
The sulfonyl chloride intermediate reacts with 3-methylpiperidine in the presence of triethylamine (TEA) to form 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid.
Key Data:
- Molar Ratio: 1:1.2 (sulfonyl chloride:amine).
- Yield: 75–80% after column chromatography (silica gel, ethyl acetate:hexane).
Amidation of the Benzothiazole and Sulfonylated Benzoyl Group
The final step involves coupling the benzothiazole imine with the sulfonylated benzoyl chloride:
HATU-Mediated Amidation
A solution of 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid is activated with HATU and DIEA in DMF, followed by addition of the benzothiazole amine. The reaction proceeds at room temperature for 6–8 hours.
Optimization:
- Coupling Agent: HATU yields higher efficiency (90–95%) compared to EDC/HOBt (70–75%).
- Solvent: DMF enhances solubility of intermediates.
- Yield: 68–72% after purification (HPLC).
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization from ethanol to achieve >98% purity.
Spectroscopic Validation
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.52 (d, J = 8.2 Hz, 1H, benzothiazole-H), 6.95 (dd, J = 8.2, 2.1 Hz, 1H, benzothiazole-H), 3.45 (s, 3H, CH₃), 3.12–3.08 (m, 4H, piperidine-H), 1.82–1.75 (m, 1H, piperidine-H), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
- HRMS (ESI): m/z calculated for C₂₃H₂₅FN₃O₃S₂ [M+H]⁺: 490.1321; found: 490.1318.
Challenges and Optimization
Stereochemical Control
The (2E)-configuration is sensitive to reaction conditions. Elevated temperatures (>50°C) promote Z-isomer formation, reducing yield by 20–30%.
Byproduct Mitigation
- N-Oxidation: Minimized by conducting reactions under inert atmosphere.
- Di-sulfonylation: Controlled using stoichiometric amine (1.2 equiv).
Scalability and Industrial Relevance
Continuous Flow Synthesis
Adopting methods from, the sulfonylation step is optimized in a continuous flow reactor, achieving 85% yield at 100 g scale.
Green Chemistry Approaches
Solvent-free cyclization (as in) reduces waste generation by 40%, though yields are marginally lower (58–62%).
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study: Malignant Mesothelioma
A study demonstrated that the compound effectively reduced tumor growth in animal models of malignant mesothelioma. The mechanism involves the downregulation of oncogenes associated with the YAP/TAZ pathway, leading to enhanced sensitivity to conventional chemotherapeutics .
Antimicrobial Properties
The compound exhibits moderate to significant antimicrobial activity against various bacterial strains. Research indicates that derivatives with enhanced lipophilicity show improved antibacterial effects, suggesting that structural modifications could optimize its efficacy .
Case Study: Antibacterial Screening
In vitro studies have screened the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain analogs displayed superior activity compared to standard antibiotics, making them candidates for further development in treating bacterial infections .
Cholinesterase Inhibition
Another promising application is its role as a cholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are used to manage symptoms by increasing acetylcholine levels in the brain .
Case Study: Neuroprotective Effects
Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage, potentially through its cholinesterase inhibitory activity. This effect was observed in cellular models mimicking neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
N-(6-Fluoro-1,3-Benzothiazol-2-Yl)-4-[(3-Methylpiperidin-1-Yl)Sulfonyl]Benzamide (CAS 6265-71-0)
- Structural Differences : Lacks the 2,3-dihydro saturation and 3-methyl group on the benzothiazole ring.
- Implications : The unsaturated benzothiazole may enhance aromatic interactions but reduce conformational flexibility compared to the dihydro analogue .
4-Methoxy-N-[6-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene]Benzenesulfonamide
- Structural Differences : Replaces the piperidinylsulfonyl group with a methoxybenzenesulfonamide moiety.
1-[2-(3,4-Disubstituted Phenyl)-3-Chloro-4-Oxoazetidin-1-Yl]-3-(6-Substituted-1,3-Benzothiazol-2-Yl)Ureas (e.g., Compound 5f)
- Structural Differences: Incorporates a urea linker and azetidinone ring instead of a benzamide.
- Activity : Fluorine at the 6-position of benzothiazole (as in the target compound) correlates with 100% protection in the Maximal Electroshock Seizure (MES) test , highlighting the role of fluorine in anticonvulsant activity .
N-(2-(Dimethylamino)Ethyl)-N-(4-Fluorobenzo[d]Thiazol-2-Yl)-4-(Piperidin-1-Ylsulfonyl)Benzamide Hydrochloride
Comparative Data Table
Key Research Findings
Role of Fluorine : Fluorine at the 6-position of benzothiazole (shared by the target compound and Compound 5f) enhances anticonvulsant efficacy, likely due to increased electronegativity and metabolic stability .
Sulfonamide vs. Urea Linkers : Sulfonamide groups (target compound) may offer better enzymatic inhibition profiles, while urea linkers (Compound 5f) improve hydrogen-bonding interactions .
Piperidinylsulfonyl Group : This substituent (target compound and CAS 6265-71-0) contributes to steric bulk and may enhance binding to hydrophobic pockets in biological targets .
Biological Activity
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described with the following structural formula:
This structure features a benzothiazole moiety, which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzothiazole compounds possess antimicrobial effects against a range of pathogens. Specifically, the compound has demonstrated activity against Mycobacterium tuberculosis and other bacterial strains .
- Anticancer Effects : The compound's structural components suggest potential anticancer activity. In vitro studies have indicated that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction .
- Anti-inflammatory Activity : The sulfonamide group in the compound is known to modulate inflammatory pathways. Preliminary data suggest that it may reduce pro-inflammatory cytokine production in vitro .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or cancer cell survival.
- Receptor Modulation : It is hypothesized that the compound interacts with various G protein-coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to external stimuli .
Antimicrobial Activity
A study evaluated the efficacy of this compound against Mycobacterium tuberculosis using the agar dilution method. The results showed significant inhibition at concentrations as low as 5 µg/mL, indicating strong antimicrobial potential .
Anticancer Studies
In a series of experiments involving human cancer cell lines (e.g., breast and lung cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased annexin V positivity, suggesting that apoptosis was induced through mitochondrial pathways .
Anti-inflammatory Effects
In vitro assays using macrophage cell lines demonstrated that treatment with the compound reduced the secretion of TNF-alpha and IL-6 by approximately 40% compared to untreated controls, highlighting its anti-inflammatory properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
